(5Z)-5-[(2-chlorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity with other compounds and the conditions under which these reactions occur .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity/basicity, reactivity, and types of reactions the compound can undergo .Scientific Research Applications
Structural Analysis and Synthetic Utility
Thiazolidinone derivatives, including compounds with similar structures to the one , have been extensively studied for their structural characteristics and synthetic utility. For instance, research on the crystal structure of tetrazole derivatives reveals detailed insights into their molecular geometry and potential interactions with biological targets, such as enzymes, highlighting their relevance in drug design and development (Al-Hourani et al., 2015). Similarly, studies on the facile synthesis of thiophenones demonstrate their antimicrobial properties, showcasing the broader antimicrobial potential of thiazolidinone derivatives (Benneche et al., 2011).
Antimicrobial and Antifungal Applications
Thiazolidinones and their derivatives have shown promising antimicrobial and antifungal activities. Research into new synthetic methods for pyrimidinothiazolidinones has demonstrated their potential as antibacterial and antifungal agents, suggesting a similar potential for the compound (Lingappa et al., 2010). The synthesis and evaluation of thiazolidin-4-one derivatives for their antimicrobial properties further underscore the utility of these compounds in addressing microbial resistance (Gouda et al., 2010).
Pharmaceutical Research
Thiazolidinone derivatives are key scaffolds in pharmaceutical research, with several studies highlighting their potential in the development of novel therapeutic agents. For example, the synthesis of thiazolidinone-based compounds has been explored for their anticancer and HIV inhibitory activities, indicating the significant biomedical applications of these molecules (Patel et al., 2013).
Material Science Applications
Beyond biomedical applications, thiazolidinone derivatives have also been investigated for their utility in material science, such as in corrosion inhibition for mild steel. Studies have shown that thiazolidinedione derivatives can act as effective corrosion inhibitors, highlighting their potential in protecting industrial materials (Yadav et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S2/c1-21-14-9-5-4-8-13(14)19-16(20)15(23-17(19)22)10-11-6-2-3-7-12(11)18/h2-10H,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBDQFHDOVAQOG-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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